5-Nitrothiophene-2-sulfonyl chloride

描述

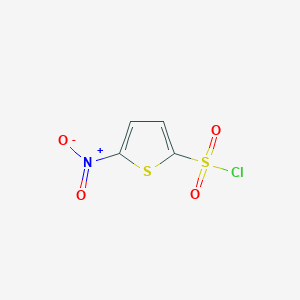

5-Nitrothiophene-2-sulfonyl chloride (CAS 18598-17-5) is a heterocyclic sulfonyl chloride derivative featuring a nitro group at the 5-position and a sulfonyl chloride moiety at the 2-position of the thiophene ring. Its molecular formula is C₄H₂ClNO₄S₂, with a molecular weight of 243.66 g/mol. The compound is a yellow crystalline solid, soluble in polar organic solvents like methanol and acetonitrile but poorly soluble in water.

This reagent is widely used in organic synthesis, particularly for introducing sulfonate groups into target molecules. Its electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, making it reactive toward nucleophiles such as amines and alcohols. Applications span pharmaceutical intermediates, agrochemicals, and materials science, including the synthesis of sensors for nitroaromatic compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-2-sulfonyl chloride typically involves the nitration of thiophene followed by sulfonylation. One common method includes:

Nitration: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Sulfonylation: The nitrated thiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

化学反应分析

Types of Reactions:

Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can be used to replace the sulfonyl chloride group.

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (Pd/C) or metal hydrides (LiAlH₄) are used.

Major Products:

Electrophilic Substitution: Halogenated derivatives of 5-Nitrothiophene-2-sulfonyl chloride.

Nucleophilic Substitution: Various sulfonamide, sulfonate, and sulfonyl derivatives.

Reduction: 5-Aminothiophene-2-sulfonyl chloride.

科学研究应用

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the preparation of heterocyclic compounds with potential biological activity.

Biology:

- Investigated for its potential use in the development of antimicrobial agents.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

- Utilized in the production of dyes, pigments, and other industrial chemicals.

- Used as a reagent in analytical chemistry for the detection and quantification of various substances.

作用机制

The mechanism of action of 5-Nitrothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group and sulfonyl chloride group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

3-Nitrothiophene-2-sulfonyl chloride : Positional isomer with the nitro group at the 3-position.

4-Nitrobenzenesulfonyl chloride : Benzene-based analog with a nitro group at the 4-position.

2-Thiophenesulfonyl chloride: Non-nitrated counterpart.

Table 1: Comparative Properties

| Compound | Structure | Reactivity (vs. Amines) | Melting Point (°C) | Solubility in Methanol | Key Applications |

|---|---|---|---|---|---|

| 5-Nitrothiophene-2-sulfonyl chloride | Thiophene (5-NO₂) | High | 98–102 | High | Sensors, Pharmaceuticals |

| 3-Nitrothiophene-2-sulfonyl chloride | Thiophene (3-NO₂) | Moderate | 85–90 | Moderate | Specialty synthesis |

| 4-Nitrobenzenesulfonyl chloride | Benzene (4-NO₂) | Very High | 144–146 | Moderate | Peptide coupling |

| 2-Thiophenesulfonyl chloride | Thiophene (no NO₂) | Low | 65–68 | High | Polymer chemistry |

Key Findings :

- Reactivity : The 5-nitro isomer exhibits higher reactivity than its 3-nitro counterpart due to enhanced electron withdrawal from the nitro group at the 5-position, which stabilizes the transition state during nucleophilic substitution .

- Stability : Benzene-based analogs (e.g., 4-nitrobenzenesulfonyl chloride) are more thermally stable but less reactive than thiophene derivatives due to aromaticity differences.

- Sensor Applications: The nitro group in this compound enables its use in electrochemical sensors for detecting nitroaromatic explosives (e.g., TNT, DNT), analogous to the redox behavior observed in Figure 2 of the provided evidence, where nitro groups dictate reduction potentials .

Functional Comparisons in Electrochemical Sensing

The provided evidence highlights the electrochemical detection of TNT (−0.62 V) and DNT (−0.77 V) using a methanol-potassium chloride system .

- Nitro Group Influence: The nitro group’s electron-withdrawing effect lowers reduction potentials, a critical factor in tuning sensor sensitivity. Thiophene-based sulfonyl chlorides may offer superior conjugation compared to benzene analogs, enhancing signal transduction.

- Solvent Compatibility: High solubility in methanol (Table 1) aligns with the electrolyte system described in the evidence, suggesting compatibility in sensor fabrication .

生物活性

5-Nitrothiophene-2-sulfonyl chloride is an organosulfur compound with significant potential in medicinal chemistry and organic synthesis. Its structure features a thiophene ring substituted with a nitro group and a sulfonyl chloride functional group, which contribute to its diverse biological activities.

- Molecular Formula : CHClNOS

- Molecular Weight : 227.65 g/mol

- Functional Groups : Nitro group (-NO), sulfonyl chloride (-SOCl)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial, anti-inflammatory, and anticancer agent.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has been shown to interact with bacterial proteins, potentially leading to cell death through various mechanisms. For instance, the compound may react with essential proteins or generate reactive intermediates that disrupt cellular functions .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.66 µg/mL |

| S. aureus | 5.28 µg/mL |

| A. baumannii | 21 µg/mL |

These findings suggest that modifications to the compound's structure can enhance its antibacterial efficacy against drug-resistant strains.

Anti-inflammatory Activity

The compound's derivatives have shown promise as anti-inflammatory agents. The presence of the nitro group is crucial for its biological activity, as it can trigger redox reactions within cells, leading to toxicity in microorganisms and potentially influencing inflammatory pathways .

While specific mechanisms of action for this compound are still under investigation, two primary hypotheses have emerged:

- Protein Modification : The sulfonyl chloride moiety may react with essential cellular proteins, leading to functional impairment and cell death.

- Nitroreductase Activation : The nitro group can be reduced by nitroreductases, generating reactive intermediates that attack vital biomolecules within bacterial cells .

Case Studies

Several studies have reported on the biological activity of compounds related to or derived from this compound:

- Study on Antimicrobial Activity : A study identified that compounds with similar structures exhibited significant inhibitory activities against various pathogens, including S. typhi and V. cholera.

- In Vivo Efficacy : In animal models, derivatives of the compound were shown to reduce inflammatory cytokine production significantly, indicating potential therapeutic applications in inflammatory diseases .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for preparing 5-nitrothiophene-2-sulfonyl chloride, and how can purity be optimized?

The synthesis typically involves sulfonation and nitration of thiophene derivatives. For example, chlorosulfonation of 2-nitrothiophene under controlled conditions (e.g., using ClSO₃H at 0–5°C) yields the sulfonyl chloride. Purification via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to remove byproducts like unreacted starting materials or sulfonic acid impurities. Monitoring reaction progress with TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) ensures optimal yield .

Q. What safety precautions are essential when handling this compound?

Due to its reactive sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Use anhydrous conditions, inert atmosphere (N₂/Ar), and personal protective equipment (gloves, goggles). Store at 2–8°C in airtight, dark glass containers to prevent hydrolysis or decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. How can the compound’s stability be assessed in common solvents?

Conduct stability tests by dissolving the compound in solvents like DCM, THF, or acetonitrile, and monitor degradation via NMR (disappearance of the sulfonyl chloride peak at δ 7.5–8.5 ppm) or HPLC (retention time shifts). Avoid protic solvents (e.g., methanol), which accelerate hydrolysis to sulfonic acids .

Advanced Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with amines or alcohols. However, steric hindrance from the nitro group may reduce reactivity with bulky nucleophiles. Comparative kinetic studies (e.g., using UV-Vis to track reaction rates with aniline vs. tert-butylamine) can quantify these effects .

Q. What analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. The molecular ion [M-H]⁻ at m/z 235.94 confirms identity.

- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 7.8–8.2 ppm) and sulfonyl chloride carbon (δ 135–140 ppm).

- FTIR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (NO₂ stretch) are diagnostic .

Q. How can contradictory reports on its thermal stability be resolved?

Some studies report decomposition at 100°C, while others note stability up to 120°C. Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) to identify exact decomposition temperatures. Variations may arise from impurities (e.g., residual acids) or moisture content, emphasizing the need for rigorous drying .

Q. What strategies mitigate side reactions during sulfonamide synthesis using this reagent?

Side reactions like over-sulfonation or oxidation can occur. To suppress these:

- Use a mild base (e.g., pyridine) to scavenge HCl and stabilize intermediates.

- Limit reaction time (1–2 hrs) and temperature (0–25°C).

- Employ excess amine to ensure complete conversion, confirmed by TLC or in situ IR .

Q. Methodological Considerations

Q. Designing a reaction with this compound and a sterically hindered amine: How to optimize yield?

- Solvent choice : Use DMF or DMSO to enhance nucleophilicity.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate substitution.

- Stepwise addition : Introduce the amine slowly to avoid localized exothermic side reactions. Post-reaction, purify via flash chromatography (gradient elution) to isolate the sulfonamide .

Q. How to troubleshoot low yields in coupling reactions with arylboronic acids?

Low yields may stem from Pd catalyst poisoning by sulfur. Solutions include:

- Switching to sulfur-tolerant catalysts like Pd(OAc)₂ with XPhos ligands.

- Pre-forming the sulfonate ester to reduce sulfur interaction.

- Increasing catalyst loading (2–5 mol%) and reaction time (24–48 hrs) .

Q. Contradiction Analysis

Conflicting CAS numbers (e.g., 4521-33-9 vs. 39978-57-9) may indicate isomeric variants or batch-specific impurities. Cross-validate with elemental analysis (C, H, N, S content) and XRD to confirm structural identity .

属性

IUPAC Name |

5-nitrothiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBODDKEOIYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618035 | |

| Record name | 5-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36035-01-5 | |

| Record name | 5-Nitrothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。